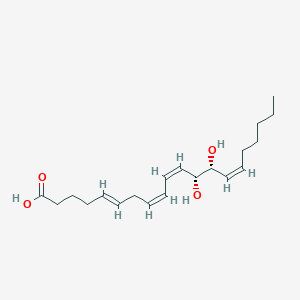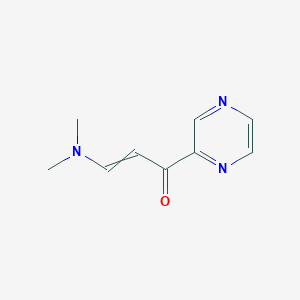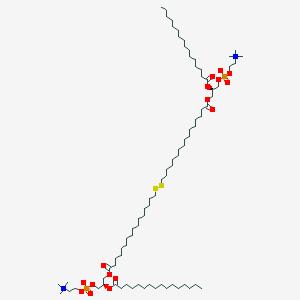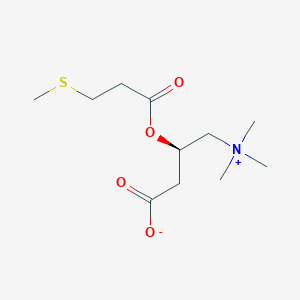
Methylthiopropionylcarnitine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylthiopropionylcarnitine (MTPC) is a naturally occurring compound found in various food sources, including garlic, onions, and cruciferous vegetables. It is a derivative of carnitine, a quaternary ammonium compound that plays a critical role in fatty acid metabolism. MTPC has recently gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
Methylthiopropionylcarnitine exerts its effects through several mechanisms. One of the primary mechanisms is through the activation of peroxisome proliferator-activated receptor (PPAR) alpha, a nuclear receptor that plays a critical role in lipid metabolism. Methylthiopropionylcarnitine also activates AMP-activated protein kinase (AMPK), which regulates cellular energy metabolism. Additionally, Methylthiopropionylcarnitine has been shown to increase the expression of genes involved in fatty acid oxidation and reduce the expression of genes involved in lipogenesis.
Efectos Bioquímicos Y Fisiológicos
Methylthiopropionylcarnitine has been shown to have numerous biochemical and physiological effects. One of the primary effects is the stimulation of fatty acid oxidation, which leads to increased energy production. Methylthiopropionylcarnitine has also been shown to reduce triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels. Additionally, Methylthiopropionylcarnitine has been shown to have anti-inflammatory properties and may help reduce the risk of atherosclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using Methylthiopropionylcarnitine in lab experiments is its ability to stimulate fatty acid oxidation. This makes it a useful tool for studying lipid metabolism and energy production. Additionally, Methylthiopropionylcarnitine has been shown to have anti-inflammatory properties, which may be useful for studying the effects of inflammation on various physiological processes. However, one of the limitations of using Methylthiopropionylcarnitine in lab experiments is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.
Direcciones Futuras
There are numerous future directions for research on Methylthiopropionylcarnitine. One area of interest is in the development of Methylthiopropionylcarnitine-based therapies for the treatment of cardiovascular disease. Additionally, Methylthiopropionylcarnitine may have potential applications in the treatment of metabolic disorders such as obesity and type 2 diabetes. Further research is needed to determine the safety and efficacy of Methylthiopropionylcarnitine in these contexts. Additionally, more research is needed to understand the mechanisms of action of Methylthiopropionylcarnitine and how it interacts with other compounds in the body.
Conclusion:
Methylthiopropionylcarnitine is a naturally occurring compound with numerous potential therapeutic applications. It stimulates fatty acid oxidation, reduces triglyceride levels, and has anti-inflammatory properties. Methylthiopropionylcarnitine has been the subject of numerous scientific studies and has shown promise in the treatment of cardiovascular disease and metabolic disorders. Further research is needed to fully understand the mechanisms of action of Methylthiopropionylcarnitine and its potential applications in medicine.
Métodos De Síntesis
Methylthiopropionylcarnitine is synthesized from methionine, an essential amino acid found in many proteins. The synthesis process involves the conversion of methionine to S-methylcysteine, followed by the formation of Methylthiopropionylcarnitine through the action of an enzyme called carnitine palmitoyltransferase 2 (CPT2). This process occurs in the liver and other tissues in the body.
Aplicaciones Científicas De Investigación
Methylthiopropionylcarnitine has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of cardiovascular disease. Methylthiopropionylcarnitine has been shown to improve cardiac function and reduce the risk of heart failure in animal models. Additionally, Methylthiopropionylcarnitine has been shown to have anti-inflammatory properties, which may help reduce the risk of atherosclerosis.
Propiedades
Número CAS |
111640-10-9 |
|---|---|
Nombre del producto |
Methylthiopropionylcarnitine |
Fórmula molecular |
C11H21NO4S |
Peso molecular |
263.36 g/mol |
Nombre IUPAC |
(3R)-3-(3-methylsulfanylpropanoyloxy)-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C11H21NO4S/c1-12(2,3)8-9(7-10(13)14)16-11(15)5-6-17-4/h9H,5-8H2,1-4H3/t9-/m1/s1 |
Clave InChI |
CQOQLOIRKUFXKA-SECBINFHSA-N |
SMILES isomérico |
C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCSC |
SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCSC |
SMILES canónico |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCSC |
Sinónimos |
methylthiopropionylcarnitine MTP-carnitine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



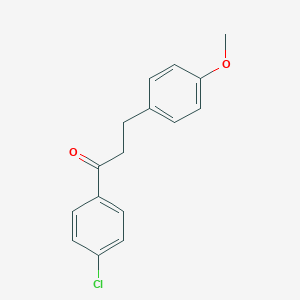
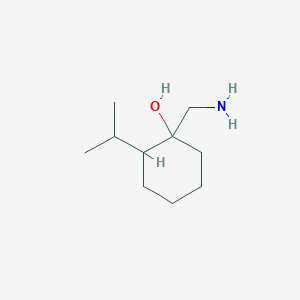
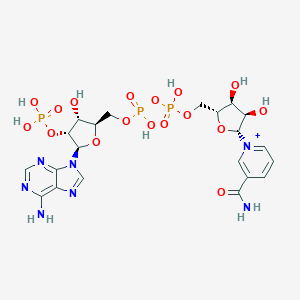
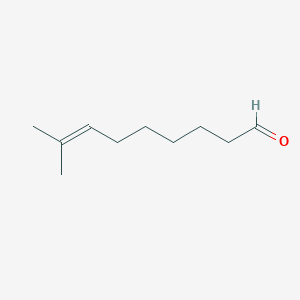
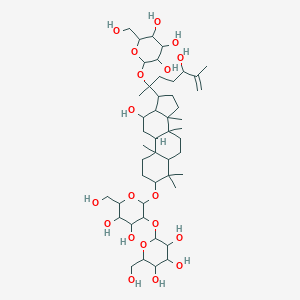
![6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro-](/img/structure/B58378.png)
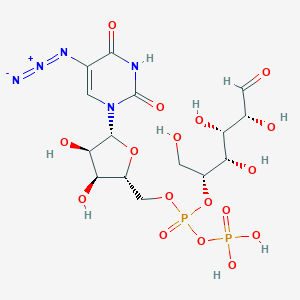
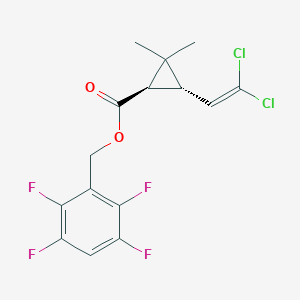
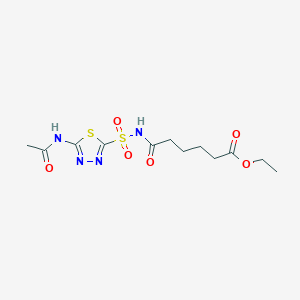
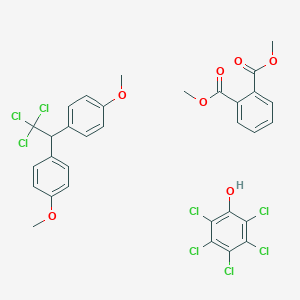
![2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole](/img/structure/B58395.png)
